1'-Methyl-1,3-dihydrospiro(benzimidazole-2,3'-indol)-2'(1'H)-one
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Overview
Description
1’-Methyl-1,3-dihydrospiro(benzimidazole-2,3’-indol)-2’(1’H)-one is a complex organic compound that features a spiro linkage between a benzimidazole and an indole moiety. This unique structure may impart interesting chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methyl-1,3-dihydrospiro(benzimidazole-2,3’-indol)-2’(1’H)-one typically involves the formation of the spiro linkage through cyclization reactions. Common starting materials might include benzimidazole derivatives and indole derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the successful formation of the spiro compound.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1’-Methyl-1,3-dihydrospiro(benzimidazole-2,3’-indol)-2’(1’H)-one may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the benzimidazole or indole rings.
Scientific Research Applications
1’-Methyl-1,3-dihydrospiro(benzimidazole-2,3’-indol)-2’(1’H)-one could have a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1’-Methyl-1,3-dihydrospiro(benzimidazole-2,3’-indol)-2’(1’H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other spiro-linked benzimidazole-indole derivatives, as well as compounds with similar structural motifs.
Uniqueness
The uniqueness of 1’-Methyl-1,3-dihydrospiro(benzimidazole-2,3’-indol)-2’(1’H)-one could lie in its specific chemical properties, such as stability, reactivity, and biological activity, which distinguish it from other related compounds.
Properties
CAS No. |
21943-56-6 |
---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1'-methylspiro[1,3-dihydrobenzimidazole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C15H13N3O/c1-18-13-9-5-2-6-10(13)15(14(18)19)16-11-7-3-4-8-12(11)17-15/h2-9,16-17H,1H3 |
InChI Key |
YRUZNPGJLKNMNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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